3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with a methoxy-substituted phenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenoxyethyl Side Chain: This step involves the nucleophilic substitution reaction between the quinazolinone core and a suitable phenoxyethyl halide or tosylate.
Methoxy Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-enyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the quinazolinone core or the phenoxyethyl side chain, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and phenoxy positions, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone or phenoxyethyl derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to interact with specific molecular targets.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]quinazolin-4-one: Lacks the prop-2-enyl group, making it less reactive in certain chemical reactions.
3-[2-[2-(4-hydroxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one: Contains a hydroxy group instead of a methoxy group, which can alter its biological activity and chemical reactivity.
3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-2-one: The position of the quinazolinone core is different, which can affect its interaction with molecular targets.
Uniqueness
3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the methoxy and prop-2-enyl groups enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-6-17-15-18(26-2)9-10-21(17)28-14-13-27-12-11-24-16-23-20-8-5-4-7-19(20)22(24)25/h3-5,7-10,15-16H,1,6,11-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUJZBUGLSKICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.